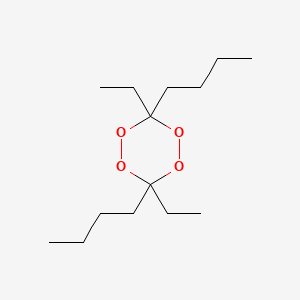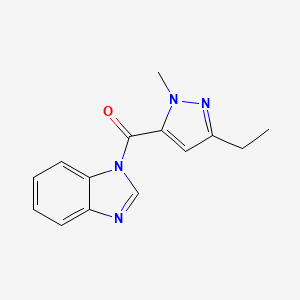![molecular formula C23H22N7OP B14191712 N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine CAS No. 926922-39-6](/img/structure/B14191712.png)
N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethylphosphinyl group and the indazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine core or the dimethylphosphinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In molecular biology, the compound can be used as a probe or marker due to its ability to interact with nucleic acids and proteins. It may also serve as a ligand in binding studies.
Medicine
The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purin-6-amine, N,N-dimethyl-
- 1H-Purin-6-amine, N,N-dimethyl-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- stands out due to the presence of the dimethylphosphinyl group and the indazole moiety. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
926922-39-6 |
|---|---|
Molecular Formula |
C23H22N7OP |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-(4-dimethylphosphorylphenyl)-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]purin-6-amine |
InChI |
InChI=1S/C23H22N7OP/c1-15-4-9-20-19(12-27-29-20)18(15)10-11-30-14-26-21-22(24-13-25-23(21)30)28-16-5-7-17(8-6-16)32(2,3)31/h4-14H,1-3H3,(H,27,29)(H,24,25,28)/b11-10+ |
InChI Key |
UNPSONVHRMUXFE-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)NN=C2)/C=C/N3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C=CN3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)

![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)




